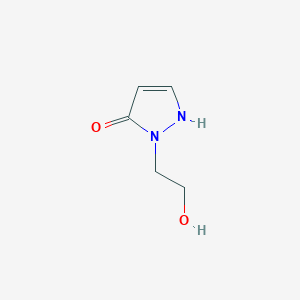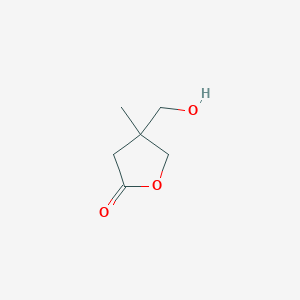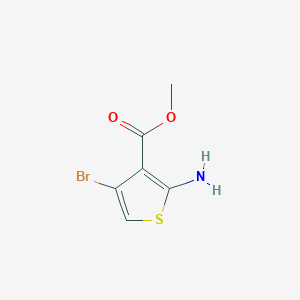
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of DBC consists of a biphenyl core with a carboxylic acid group at one end and a 1,3-dioxolane ring at the other. The exact structure can be confirmed using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of DBC, such as its melting point, boiling point, and density, are not provided in the search results . These properties can be determined using standard laboratory techniques.Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has delved into the synthesis and characterization of organotin carboxylates and related complexes, where 3'-(1,3-Dioxolan-2-yl)biphenyl-3-carboxylic acid or structurally similar compounds serve as ligands. These studies explore the formation of novel organotin carboxylates with potential applications in material science and catalysis. For instance, Xiao et al. (2019) studied the self-assembly of organotin carboxylates with dioxolan-related ligands, revealing complex structures with hexanuclear cages and potential fluorescence and antitumor activities (Xiao et al., 2019).
Catalysis and Reaction Mechanisms
Research has also focused on the catalytic properties and reaction mechanisms involving dioxolan derivatives. For example, investigations on heterogeneously catalysed condensations of glycerol to cyclic acetals, highlighting the potential of dioxolan-based compounds as intermediates in synthesizing valuable chemicals from renewable resources (Deutsch et al., 2007).
Polymer Science
In the field of polymer science, the compound has been utilized as a monomer or intermediate for synthesizing novel polymeric materials. For example, Bueno et al. (2009) reported on monomers derived from l-ascorbic and d-isoascorbic acids for the synthesis of novel polymers, demonstrating the versatility of dioxolan derivatives in designing polymers with potential biomedical applications (Bueno et al., 2009).
Materials Chemistry
The compound and its derivatives have been explored for their role in materials chemistry, including the development of coordination polymers with unique properties. For instance, Shim et al. (2010) used a tricarboxylic acid derivative in constructing supramolecular networks, highlighting the potential of dioxolan derivatives in materials science for creating high-density packing structures with optimized hydrogen bonding (Shim et al., 2010).
Propiedades
IUPAC Name |
3-[3-(1,3-dioxolan-2-yl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-15(18)13-5-1-3-11(9-13)12-4-2-6-14(10-12)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEPYQJRVNKIIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589679 | |
| Record name | 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(1,3-Dioxolan-2-YL)biphenyl-3-carboxylic acid | |
CAS RN |
400750-26-7 | |
| Record name | 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[6-(Difluoromethoxy)pyridin-2-yl]methanol](/img/structure/B1473645.png)

![tert-butyl 5-(pyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1473647.png)







![2-Amino-4-[4-(cyclopropylmethoxy)phenyl]-6-sulfanyl-3,5-pyridinedicarbonitrile](/img/structure/B1473660.png)
